molecular formula C7H4F3N3O B7963183 Trifluoro-1,3-benzoxazole-2,4-diamine

Trifluoro-1,3-benzoxazole-2,4-diamine

Cat. No.: B7963183
M. Wt: 203.12 g/mol
InChI Key: DFUJUEPORUGOOO-UHFFFAOYSA-N
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Description

Trifluoro-1,3-benzoxazole-2,4-diamine is a sophisticated benzoxazole derivative engineered for advanced research applications. The benzoxazole core is a privileged scaffold in medicinal chemistry and drug discovery, known for its ability to interact with diverse biological targets . This particular compound is functionally enriched with multiple fluorine atoms and amine groups, making it a versatile precursor for developing novel therapeutic agents and high-performance polymers. In pharmaceutical research, this compound serves as a key synthetic intermediate. Benzoxazole derivatives are extensively investigated for their broad spectrum of biological activities, including potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents . The presence of multiple fluorine atoms is a common strategy in modern drug design to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. Researchers can utilize the reactive 2,4-diamine sites to create complex molecular architectures, such as triazolo-benzoxazole fused ring systems, for screening against various disease targets . Beyond biomedical fields, this compound holds significant value in materials science. Benzimidazole and benzoxazole-containing molecules are crucial monomers for synthesizing polyimide and polybenzimidazole polymers . These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, electronics as flexible copper-clad laminates, and high-temperature gas separation membranes . The incorporation of a rigid benzoxazole unit into polymer chains enhances these properties, and the amine functionalities allow for copolymerization with various dianhydrides to create materials with tailored characteristics like reduced water absorption and improved processability . Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7-trifluoro-1,3-benzoxazole-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-1-2(9)4(11)5-6(3(1)10)14-7(12)13-5/h11H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUJUEPORUGOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C2C(=C(C(=C1F)F)F)OC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Trifluoro 1,3 Benzoxazole 2,4 Diamine

Strategies for Benzoxazole (B165842) Core Construction

The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis has been extensively studied, leading to a variety of methods for constructing the heterocyclic core. These strategies often begin with ortho-aminophenol or its derivatives, which undergo cyclization with a suitable one-carbon component.

Condensation Reactions with Aminophenols or Diamines

The most traditional and widely employed method for constructing the benzoxazole ring is the condensation of an o-aminophenol with a carbonyl-containing compound, followed by cyclodehydration. researchgate.netnih.gov This versatile approach can utilize a range of reagents to provide the C2-substituent of the benzoxazole.

Key reactants for this condensation include:

Carboxylic Acids: The condensation of o-aminophenols with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), is a classic method. nih.govmdpi.com For the synthesis of the target diamine compound, a starting material such as 2,4-diaminophenol (B1205310) can be reacted with a suitable acid. esisresearch.org A study reported the synthesis of 2-(4-substituted-phenyl/benzyl)-5-aminobenzoxazoles by heating 2,4-diaminophenol dihydrochloride (B599025) with various carboxylic acids in PPA at temperatures ranging from 170-200°C. esisresearch.org

Aldehydes: Aldehydes react with o-aminophenols to form a Schiff base intermediate, which then undergoes cyclization. nih.govnih.gov This reaction can be catalyzed by acids or promoted by various catalysts under oxidative conditions.

Acyl Chlorides, Esters, and Amides: These carboxylic acid derivatives are also effective partners in condensation reactions, often providing milder reaction conditions compared to free carboxylic acids. nih.govnih.gov

Nitriles: The reaction of o-aminophenols with nitriles offers another route to 2-substituted benzoxazoles. nih.gov A particularly relevant method involves the condensation of aminophenols with in-situ generated trifluoroacetonitrile (B1584977) (CF3CN), which simultaneously constructs the ring and installs the C2-trifluoromethyl group. rsc.org

The general mechanism for condensation with carboxylic acids in PPA involves the formation of a mixed anhydride (B1165640), followed by acylation of the amino group, and subsequent acid-catalyzed ring closure and dehydration to yield the benzoxazole. mdpi.com

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

Starting Materials Reagent/Catalyst Product Type Reference(s)
o-Aminophenol, Benzoic Acid Polyphosphoric Acid (PPA) 2-Arylbenzoxazole mdpi.com
2,4-Diaminophenol, Substituted Acid Polyphosphoric Acid (PPA) 2-Substituted-5-aminobenzoxazole esisresearch.org
o-Aminophenol, Aldehyde Samarium Triflate (in water) 2-Substituted Benzoxazole organic-chemistry.org

One-Pot Cyclization Approaches

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have become increasingly popular. bohrium.com These methods combine multiple reaction steps into a single operation without isolating intermediates, saving time and resources. bohrium.com

Several one-pot approaches to benzoxazoles have been developed:

Molecular Sieve-Catalyzed Oxidative Cyclization: An environmentally friendly one-pot synthesis involves the reaction of 2-aminophenol (B121084) and aldehydes using molecular sieves as a catalyst. This method avoids hazardous reagents, metal catalysts, and strong acids. researchgate.netdntb.gov.ua

Iodine-Promoted Synthesis: Molecular iodine can promote the one-pot synthesis of 2-aryl benzoxazoles from amidoximes, which serve as precursors to the required aminophenol structure. researchgate.net

Direct Transformation of Amides: A one-pot, three-step tandem approach allows for the direct conversion of amides into 2-aryl benzoxazoles. bohrium.com

Fluorinated Benzoxazole Synthesis: A notable one-pot method for preparing 2-trifluoromethyl and 2-difluoromethyl benzoxazoles involves the reaction of trifluoroacetic acid or difluoroacetic acid with 2-aminophenols. researchgate.net This approach is highly efficient for creating the specific C2-substituted core relevant to the target compound.

These one-pot syntheses often leverage cascade reactions, where the product of one reaction immediately becomes the substrate for the next, all within the same reaction vessel. researchgate.net

Oxidative Cyclization Methodologies

Oxidative cyclization is a powerful strategy that typically involves the formation of a phenolic Schiff base from an o-aminophenol and an aldehyde, followed by an oxidation step to induce cyclization and aromatization to the benzoxazole ring. nih.gov This approach differs from simple condensation/dehydration by requiring an oxidant to remove hydrogen atoms.

Various oxidative systems have been reported:

Metal-Free Oxidation: An extremely simple strategy utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant or an O₂/water system for the direct oxidative cyclization of catechols and primary amines to form benzoxazoles. citedrive.com

Nanostructured Catalysts: A facile and eco-friendly method employs a nanostructured iron(III)-porphyrin complex to catalyze the oxidative cyclization at room temperature under air. researchgate.net

Manganese Octahedral Molecular Sieves (OMS-2): OMS-2 has been identified as an efficient and recyclable heterogeneous catalyst for the oxidative synthesis of benzoxazoles from phenolic imines at room temperature, using H₂O₂ as a green oxidant. researchgate.net

Elemental Sulfur: In a metal-free approach, elemental sulfur can act as a traceless oxidizing agent for the cyclization of arylmethyl chlorides and 2-hydroxyanilines. researchgate.net

These methods provide direct access to the benzoxazole core from readily available starting materials under increasingly mild and environmentally conscious conditions. citedrive.com

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers highly efficient and selective pathways for synthesizing functionalized benzoxazoles, often through C-H bond activation and cross-coupling reactions. nitrkl.ac.inresearchgate.net These methods can construct the benzoxazole ring or functionalize a pre-existing one.

Commonly used metals include:

Copper (Cu): Copper catalysts are widely used for the intramolecular cyclization of N-(2-halophenyl)benzamides to form benzoxazoles. organic-chemistry.org Copper iodide (CuI) is effective in these reactions, often in combination with a ligand like 1,10-phenanthroline. organic-chemistry.org Copper has also been used to catalyze the hydroamination of alkynones with 2-aminophenols, leading to a variety of functionalized benzoxazoles. rsc.org

Palladium (Pd): Palladium catalysts are instrumental in C-H functionalization reactions. nitrkl.ac.in One-pot syntheses of remotely C-H alkenylated 2-aryl benzoxazoles have been achieved from the reaction of an amidophenol and an olefin in the presence of a Pd-catalyst. nitrkl.ac.in

Iron (Fe): Iron catalysts have been used for the regioselective synthesis of 2-arylbenzoxazoles from N-arylbenzamides. researchgate.net The process can involve an iron(III)-catalyzed bromination followed by a copper(I)-catalyzed O-cyclization. researchgate.net

Table 2: Overview of Metal Catalysts in Benzoxazole Synthesis

Metal Catalyst Reaction Type Substrates Product Reference(s)
Copper(I) Iodide (CuI) Intramolecular Annulation 2-Bromoanilines, Acyl Chlorides 2-Substituted Benzoxazoles organic-chemistry.org
Palladium(II) Acetate C-H Alkenylation/Cyclization Amidophenol, Olefin C4-Alkenylated 2-Aryl Benzoxazoles nitrkl.ac.in
Iron(III) Chloride Bromination/Cyclization N-Arylbenzamides 2-Arylbenzoxazoles researchgate.net

Green Chemistry Approaches to Benzoxazole Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for benzoxazole synthesis. These approaches aim to reduce waste, avoid toxic substances, and lower energy consumption. ijpsonline.comrsc.org

Key green strategies include:

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. The synthesis of benzoxazoles from o-aminophenols and aldehydes has been successfully achieved in aqueous medium using samarium triflate as a reusable acid catalyst. organic-chemistry.org Magnetically separable Ag@Fe₂O₃ core-shell nanoparticles have also been used as a catalyst in an ethanol-water mixture at room temperature. ckthakurcollege.net

Alternative Energy Sources: Ultrasound and microwave irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields with reduced energy input. ijpsonline.com Ultrasound has been employed for the synthesis of benzoxazole derivatives from azo-linked salicylic (B10762653) acid and 2-amino-4-chlorophenol. ijpsonline.com

Reusable Catalysts: The development of heterogeneous and recyclable catalysts is a major focus. This includes magnetic nanoparticles, which can be easily separated from the reaction mixture with an external magnet and reused multiple times without significant loss of activity. nih.govckthakurcollege.net Brønsted acidic ionic liquid gels have also been used as efficient, recyclable heterogeneous catalysts under solvent-free conditions. nih.govacs.org

Continuous Flow Systems: Life cycle assessment studies have shown that continuous-flow synthesis of 2-aryl benzoxazoles can reduce carbon emissions by up to 85% compared to traditional batch methods, primarily by minimizing solvent load and energy consumption. rsc.org

Introduction of Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a critical substituent in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com The introduction of this group is a key step in the synthesis of Trifluoro-1,3-benzoxazole-2,4-diamine.

Methods for introducing the -CF₃ group, particularly at the C2 position of the benzoxazole ring, include:

Condensation with Trifluoromethyl Reagents: This is one of the most direct methods. An o-aminophenol can be condensed with a reagent that provides both the C2 carbon and the -CF₃ group.

Trifluoroacetic Acid (TFA): A one-pot reaction of 2-aminophenols with TFA is an efficient way to produce 2-trifluoromethyl-benzoxazoles in high yields. researchgate.net

Trifluoroacetonitrile (CF₃CN): An effective method involves the condensation of aminophenols with CF₃CN, which can be generated in situ. The reaction proceeds through a nucleophilic addition followed by intramolecular cyclization. rsc.orgresearchgate.net

Radical Trifluoromethylation: Visible-light-induced radical reactions offer a modern and mild approach. The trifluoromethylation/cyclization of molecules containing an unactivated alkene can be achieved using bromotrifluoromethane (B1217167) (CF₃Br), an inexpensive and abundant chemical, as the trifluoromethyl radical source. nih.gov This cascade reaction builds the heterocyclic system while incorporating the -CF₃ group.

Transition-Metal Catalyzed Cross-Coupling: While often used to functionalize aromatic rings, transition-metal-catalyzed reactions, particularly with copper, are effective for forming C(sp²)-CF₃ bonds. mdpi.com

For the synthesis of this compound, the most direct route would involve the condensation of a suitable diaminophenol, such as 2,4-diaminophenol, with either trifluoroacetic acid or a derivative like trifluoroacetonitrile. This strategy constructs the benzoxazole core and introduces the vital C2-trifluoromethyl group in a single, efficient transformation. rsc.orgresearchgate.net

Table 3: Compound Names Mentioned in Article

Compound Name
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
2,4-diaminophenol
2-amino-4-chlorophenol
2-Aryl-1H-benzoxazole
2-Arylbenzoxazoles
2-benzylbenzo[d]oxazole
2-phenylbenzoxazole
Acetic anhydride
Aldehydes
Amidoximes
Azo-linked substituted salicylic acid
Benzaldehyde
Benzoic acid
Benzoxazole
Bromotrifluoromethane (CF3Br)
Copper iodide (CuI)
Copper(II) ferrite
Copper(II) oxide
Difluoroacetic acid
Elemental sulfur
Ethanol
Hippuric acid
Hydrogen peroxide (H2O2)
Iodine
N-bromosuccinimide
N-methylpiperidine
o-aminophenol
o-hydroxynitrobenzenes
o-nitroanilines
o-nitrophenols
Polyphosphoric acid (PPA)
Samarium triflate
This compound
Trifluoroacetic acid (TFA)
Trifluoroacetonitrile (CF3CN)
Water

Utilization of Trifluoroacetic Acid Derivatives or Trifluoroacetonitrile

A primary strategy for introducing the 2-trifluoromethyl group onto the benzoxazole scaffold involves the use of readily available fluorine-containing C1 synthons like trifluoroacetic acid (TFA) and its derivatives, or trifluoroacetonitrile (CF₃CN).

Trifluoroacetic acid can serve as a trifluoromethylating agent, although its high oxidation potential presents challenges. nih.goveurekalert.org One-pot reactions using TFA with o-aminophenols or o-phenylenediamines have been developed to produce 2-trifluoromethyl substituted benzo-1,3-diazoles. researchgate.net These reactions often require specific activating agents or catalysts. For instance, TFA can act as an efficient catalyst for the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, a related class of heterocycles. researchgate.net While direct heterocyclization of o-phenylenediamine (B120857) with TFA can be challenging, monoacylated intermediates can be formed, which may then be cyclized. researchgate.net

Trifluoroacetonitrile (CF₃CN), a colorless gas, is a highly effective reagent for synthesizing 2-trifluoromethyl-benzoxazoles. rsc.orgnih.govwikipedia.org Due to its hazardous nature, in-situ generation of CF₃CN is often preferred. rsc.orgnih.govchemistryviews.org A common method involves the condensation of o-aminophenols with in-situ generated trifluoroacetonitrile, which proceeds via nucleophilic addition of the amino group to the nitrile, forming an imidamide intermediate, followed by intramolecular cyclization to yield the 2-trifluoromethyl-benzoxazole. rsc.orgnih.gov This method has been shown to be efficient, producing good to excellent yields. rsc.orgnih.gov

Table 1: Synthesis of 2-Trifluoromethyl-benzazoles using CF₃CN Precursors

Precursor 1Precursor 2Reagent for CF₃CN generationProductYieldReference
o-AminophenolN/AIn-situ generated CF₃CN2-Trifluoromethyl-benzoxazoleGood to Excellent rsc.orgnih.gov
o-PhenylenediamineN/AIn-situ generated CF₃CN2-Trifluoromethyl-benzimidazoleGood to Excellent rsc.orgnih.gov
o-AminothiophenolN/AIn-situ generated CF₃CN2-Trifluoromethyl-benzothiazoleGood to Excellent rsc.orgnih.gov

Strategies for Direct Trifluoromethylation on Benzoxazole Scaffolds

Direct C-H trifluoromethylation of a pre-formed benzoxazole ring is an alternative, atom-economical approach. This strategy avoids the need to carry the trifluoromethyl group through the ring-forming steps. Photoredox catalysis has emerged as a powerful tool for such transformations. For example, visible-light-induced C-H trifluoromethylation has been successfully applied to benzimidazoles using Togni's reagent in the presence of an iridium-based photocatalyst, achieving selective functionalization at the C4 position. rsc.org Similar strategies could potentially be adapted for the direct trifluoromethylation of benzoxazole scaffolds.

Another approach involves photo-induced trifluoromethylation at a benzylic position using Togni's reagent in a suitable solvent like DMSO, which proceeds without the need for a transition metal catalyst. gaylordchemical.com While this specific example is for benzophenones, the underlying principle of generating a trifluoromethyl radical that attacks the aromatic system could be applicable to appropriately substituted benzoxazoles. eurekalert.org

Incorporation of Trifluoromethyl-Containing Building Blocks

Synthesizing the target molecule can also be achieved by using building blocks that already contain the trifluoromethyl group. This method involves constructing the benzoxazole ring around a trifluoromethylated precursor. For example, trifluoromethyl propargylamines can be used in copper-catalyzed 1,3-dipolar cycloadditions to create trifluoromethyl-containing triazoles, demonstrating the utility of such synthons. beilstein-journals.org

In a similar vein, CF₃-ynones can react with sodium azide (B81097) to selectively form either 4-trifluoroacetyltriazoles or 5-CF₃-isoxazoles, depending on the presence of an acid catalyst. nih.gov The synthesis of various 5-(trifluoromethyl)isoxazoles can also be achieved through the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride. rsc.org These examples highlight the principle of using trifluoromethylated building blocks, which could be adapted for benzoxazole synthesis, for instance, by reacting a trifluoromethylated carbonyl compound or its equivalent with a suitably substituted o-aminophenol.

Installation of Diamine Functionalities

Introducing the two amine groups at the 2- and 4-positions of the benzoxazole ring is a critical part of the synthesis. This can be accomplished either by starting with a precursor that already contains one or both amino groups or by adding them sequentially to the benzoxazole core.

Synthesis from o-Phenylenediamines or Related Precursors

The construction of the benzoxazole ring often starts from o-aminophenol derivatives. nih.gov To synthesize a 2,4-diaminobenzoxazole (B11731750) derivative, one would ideally start with a 2,4-diaminophenol derivative. However, a more common and analogous approach is the synthesis of benzimidazoles from o-phenylenediamines. nih.govresearchgate.netnih.govorgsyn.orgijariie.com The reaction typically involves condensing the diamine with a carboxylic acid, aldehyde, or nitrile. nih.govnih.govijariie.com

For the synthesis of the target molecule, a plausible route would involve the condensation of a 1,2,3-triaminobenzene derivative with a trifluoromethyl-containing synthon (like trifluoroacetonitrile or a derivative of trifluoroacetic acid). The reaction between o-phenylenediamine and formic acid is a classic method for producing benzimidazole (B57391). orgsyn.org This general method can be extended to other carboxylic acids to yield 2-substituted benzimidazoles. orgsyn.orgijariie.com Similarly, condensing an appropriately substituted aminophenol with trifluoroacetonitrile would install the trifluoromethyl group at the 2-position and form the oxazole (B20620) ring, with one amino group already in place if starting from a diaminophenol. rsc.orgnih.gov

Sequential Functionalization Approaches

An alternative to using a diamine precursor is to introduce the amino groups sequentially. This involves forming the benzoxazole ring first and then carrying out amination reactions. Direct oxidative amination of benzoxazoles at the 2-position can be achieved using various catalytic systems. researchgate.net For example, a facile metal-free oxidative amination of the benzoxazole C-H bond with primary or secondary amines can be accomplished using catalytic iodine. organic-chemistry.org Copper-catalyzed C-H amination of benzoxazoles with primary amines has also been reported. organic-chemistry.org

A method merging the ring-opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization has been developed for the synthesis of 2-aminobenzoxazoles in excellent yields. rsc.org Another approach involves the transformation of N-substituted-N′-benzoylthioureas to N-benzoxazol-2-yl-amides, which are precursors to 2-aminobenzoxazoles. rsc.org These methods could be applied to a benzoxazole that already possesses a trifluoromethyl group at the 2-position and an amino or nitro group at the 4-position, which would then be followed by the introduction of the second amine.

Reaction Mechanisms in the Synthesis of this compound

The synthesis of the target compound involves several key mechanistic steps. The formation of the 2-trifluoromethyl-benzoxazole ring from an o-aminophenol and trifluoroacetonitrile is believed to proceed through the nucleophilic attack of the amino group on the nitrile carbon. rsc.orgnih.gov This addition forms an imidamide intermediate, which then undergoes intramolecular cyclization via attack of the hydroxyl group, followed by dehydration to yield the aromatic benzoxazole ring. rsc.orgnih.gov

When using tertiary amides activated by triflic anhydride (Tf₂O), the mechanism involves the formation of an intermediate amidinium salt. nih.gov The amino group of the o-aminophenol then acts as a nucleophile, attacking the amidinium carbon. This is followed by an intramolecular cyclization and subsequent elimination to form the 2-substituted benzoxazole. nih.gov

The condensation of o-aminophenols or o-phenylenediamines with aldehydes, a common method for benzoxazole and benzimidazole synthesis, is typically catalyzed by a Brønsted or Lewis acid. acs.orgnih.gov The mechanism generally involves the formation of a Schiff base (imine) intermediate from the reaction of an amino group with the aldehyde. acs.org This is followed by an intramolecular cyclization and subsequent oxidation or dehydration to afford the final heterocyclic product. acs.org In the synthesis of 1-arylmethyl-1H-1,3-benzimidazoles catalyzed by TFA, two plausible mechanisms are proposed, both involving the initial formation of a Schiff base followed by cyclization and further reactions. researchgate.net

Nucleophilic Addition and Intramolecular Cyclization Pathways

This is the most fundamental approach to benzoxazole synthesis. The general mechanism involves the nucleophilic attack of the amino group of an o-aminophenol onto an activated carbonyl-containing compound, followed by an intramolecular cyclization via the hydroxyl group to form the oxazole ring. nih.gov

A plausible route to trifluoromethylated 2-aminobenzoxazoles involves the condensation of an appropriate o-aminophenol with cyanogen (B1215507) bromide or a related electrophilic species. A more direct method for installing a trifluoromethyl group at the C2 position utilizes trifluoroacetonitrile (CF3CN). rsc.org The proposed mechanism suggests a nucleophilic addition of an amino group from the substituted o-aminophenol to the nitrile, forming an imidamide intermediate which then undergoes intramolecular cyclization. rsc.org

Another established method involves the reaction of o-aminophenols with various carbonyl compounds like aldehydes, carboxylic acids, or their derivatives. rsc.orgnih.gov For instance, a cascade reaction can be promoted by triflic anhydride (Tf2O), which activates a tertiary amide. The o-aminophenol then engages in a sequence of nucleophilic addition, intramolecular cyclization, and elimination to yield the 2-substituted benzoxazole. nih.gov

Table 1: Examples of Nucleophilic Addition/Cyclization for Benzoxazole Synthesis This table presents general methods applicable to the benzoxazole scaffold, not specific to the target compound.

ReactantsKey Reagents/CatalystsGeneral OutcomeReference
o-Aminophenol, Tertiary AmideTriflic anhydride (Tf2O), 2-FluoropyridineForms 2-substituted benzoxazoles via an activated amidinium salt intermediate. nih.gov
o-Aminophenol, AldehydeSamarium triflateEfficient synthesis in aqueous medium under mild conditions. organic-chemistry.org
o-Aminophenol, BenzaldehydeBrønsted acidic ionic liquid (BAIL) gelSolvent-free synthesis with a recyclable catalyst, yielding 2-arylbenzoxazoles. acs.org
Diamines or Amino(thio)phenols, CF3CN (in situ)-Direct synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. rsc.org

Radical Processes in Benzoxazole Formation

Radical chemistry offers alternative pathways for C-H functionalization and cyclization, which can be applied to the synthesis of complex heterocyclic systems. The introduction of a trifluoromethyl group, in particular, is often achieved through radical trifluoromethylation reactions due to the unique reactivity of the CF3 radical. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from inexpensive and abundant sources like bromotrifluoromethane (CF3Br). nih.gov A general strategy involves the generation of a CF3 radical, which then adds to a suitable acceptor. A subsequent cascade cyclization could potentially form the benzoxazole ring. For example, a visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes has been developed to produce various CF3-containing aza-heterocycles. nih.gov

While direct radical pathways for the complete formation of the trifluoro-diamino-benzoxazole ring system are not explicitly documented, radical reactions are a key method for introducing the trifluoromethyl group onto aromatic or heterocyclic cores. researchgate.net This could be a key step in preparing the necessary precursors for a subsequent cyclization. Mechanistic studies have confirmed radical pathways for the synthesis of other trifluoromethylated heterocycles, such as isoxazoles, using reagents like CF3SO2Na (Langlois' reagent). organic-chemistry.org

Catalytic Reaction Pathways

A wide array of catalysts, including metal catalysts, nanocatalysts, and ionic liquids, have been developed to improve the efficiency, selectivity, and environmental footprint of benzoxazole synthesis. rsc.org These catalysts can facilitate the key condensation and cyclization steps under milder conditions.

Metal Catalysis: Copper catalysts are frequently employed. For example, copper(I) iodide (CuI) in combination with a Brønsted acid can catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org This dual catalytic system is effective for a range of substituted aminophenols. organic-chemistry.org Copper(II) oxide nanoparticles have also been used for the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in a ligand-free process. organic-chemistry.org

Acid Catalysis: Brønsted acidic ionic liquids have been shown to be effective, reusable, and green catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. acs.org Similarly, poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) serves as an economical and reusable catalyst for preparing various benzoxazole derivatives. researchgate.net

Table 2: Selected Catalytic Systems for Benzoxazole Synthesis This table presents general methods applicable to the benzoxazole scaffold, not specific to the target compound.

Catalyst SystemReactantsKey AdvantageReference
TsOH·H₂O and CuI2-Aminophenols, β-DiketonesMild conditions, tolerates various functional groups. organic-chemistry.org
Copper(II) oxide nanoparticleso-Bromoaryl derivativesLigand-free, heterogeneous catalyst that can be recycled. organic-chemistry.org
Brønsted acidic ionic liquid (BAIL) gel2-Aminophenol, BenzaldehydeSolvent-free, high yield, recyclable catalyst. acs.org
Nickel(II) complexes2-Aminophenol, Aromatic aldehydesLow catalyst loading and high yields (87–94%). rsc.org

Scale-Up and Process Chemistry Considerations for the Chemical Compound

The transition from laboratory-scale synthesis to industrial production introduces significant challenges related to safety, cost, efficiency, and environmental impact. For a molecule like this compound, key considerations would include the availability and cost of starting materials, the management of hazardous reagents, and process optimization.

A gram-scale synthesis of 2-trifluoromethyl benzoxazole has been demonstrated via the condensation of an aminophenol with in situ generated CF3CN, showcasing the potential for scalability of this specific trifluoromethylation/cyclization strategy. rsc.org However, traditional batch production methods for benzoxazoles often suffer from drawbacks such as the use of strong acids, toxic reagents, and the generation of significant waste. rsc.org

To address these issues, continuous flow chemistry presents a superior alternative for the large-scale synthesis of benzoxazoles. rsc.org Life cycle assessment (LCA) studies comparing batch and continuous flow processes for 2-aryl benzoxazoles have shown that flow technology can dramatically reduce environmental impact. rsc.org For example, an oxygen-flow chemistry approach was found to reduce carbon emissions by 85% compared to a batch process. rsc.org Key advantages of flow systems include enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the ability to integrate catalyst recycling, which minimizes waste and cost. rsc.org Any large-scale synthesis of this compound would benefit from the adoption of such green chemistry principles.

Advanced Characterization Techniques for Trifluoro 1,3 Benzoxazole 2,4 Diamine

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of a compound like Trifluoro-1,3-benzoxazole-2,4-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework and the chemical environment of specific nuclei.

¹H NMR: Would be used to identify the number and types of protons, including those on the aromatic ring and the amine groups. Chemical shifts and coupling constants would reveal their connectivity.

¹³C NMR: Would show the number of unique carbon atoms in the molecule, including the trifluoromethyl group (as a quartet), and carbons of the benzoxazole (B165842) core.

¹⁵N NMR: Could provide information on the nitrogen environments within the diamine and oxazole (B20620) moieties, which is particularly useful for distinguishing between different nitrogen atoms in a heterocyclic system. rsc.orgnih.gov

2D NMR: Techniques like COSY, HSQC, and HMBC would be critical for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding network of the molecule. ipb.ptresearchgate.net

Infrared (IR) and Raman SpectroscopyThese vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine groups, C-N stretching, C=N stretching of the oxazole ring, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. nih.govresearchgate.net

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also help in identifying the fundamental vibrations of the molecule's structure, particularly for non-polar bonds that may be weak in the IR spectrum. researchgate.net

X-ray Crystallography and Solid-State Analysis

This technique provides the definitive three-dimensional structure of a crystalline compound.

Analysis of Crystal Packing and Intermolecular Interactions

Following extensive searches of scientific literature and crystallographic databases, no specific experimental data on the crystal packing or intermolecular interactions of this compound has been found. Detailed analysis of parameters such as hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for understanding the solid-state architecture of a compound, is contingent upon the availability of single-crystal X-ray diffraction data. As of the latest available information, such data for this compound has not been published in the accessible scientific domain.

Elemental Analysis for Stoichiometric Determination

Detailed research findings providing specific elemental analysis data for this compound are not available in the reviewed scientific literature. Elemental analysis is a foundational technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.).

For a novel compound like this compound, this analysis would be a critical step in its characterization, confirming its successful synthesis and purity. The theoretical elemental composition can be calculated from its chemical formula. However, the experimental data, which would validate these theoretical values, has not been reported in the public scientific literature. Therefore, a data table comparing theoretical and experimental values cannot be provided.

Chemical Reactivity and Derivatization of Trifluoro 1,3 Benzoxazole 2,4 Diamine

Electrophilic Aromatic Substitution on the Benzoxazole (B165842) Ring

The benzoxazole ring system, an aromatic heterocycle, can undergo electrophilic aromatic substitution. The rate and regioselectivity of this reaction are significantly influenced by the existing substituents on the benzene (B151609) ring portion.

The precise location of electrophilic attack on the benzene portion of the Trifluoro-1,3-benzoxazole-2,4-diamine ring is directed by the combined electronic effects of the fused oxazole (B20620) ring, the trifluoromethyl group, and the two diamine substituents. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves, while electron-withdrawing groups direct to the meta position. youtube.comyoutube.com

The trifluoromethyl (-CF3) group and the diamine (-NH2) groups have opposing effects on the reactivity of the benzoxazole ring towards electrophilic aromatic substitution.

Trifluoromethyl Group (-CF3): As a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, the -CF3 group deactivates the aromatic ring towards electrophilic attack. libretexts.org It pulls electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

Diamine Groups (-NH2): Conversely, the amino groups are strong activating groups. The lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to electrophilic attack. youtube.com These groups significantly enhance the ring's reactivity.

The net reactivity of the benzoxazole ring in this compound is a balance of these activating and deactivating effects. While the trifluoromethyl group reduces reactivity, the presence of two strong amino activating groups likely results in a ring that is still reactive towards electrophilic substitution, albeit potentially requiring specific reaction conditions to overcome the deactivating influence of the -CF3 group.

Reactions Involving the Diamine Functionalities

The two primary amino groups at positions 2 and 4 are key sites for a variety of chemical transformations, allowing for the derivatization of this compound into a range of other compounds and materials.

The primary amino groups of this compound can readily react with acyl chlorides, acid anhydrides, or carboxylic acids to form amide linkages. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for creating new C-N bonds. For instance, direct amidation can be achieved by reacting the diamine with carboxylic acids under various catalytic conditions. researchgate.net The synthesis of novel amide and sulfonamide derivatives incorporating the fluorinated benzoxazole scaffold has been explored in the development of new bioactive molecules. researchgate.net

Table 1: Examples of Amidation and Sulfonamidation Reactions

Reactant Reagent Product Type
This compound Acyl Chloride (R-COCl) Diamide
This compound Carboxylic Acid (R-COOH) Diamide

This table is illustrative of the types of reactions the diamine functionalities can undergo.

The nucleophilic amino groups can react with various carbonyl compounds. For example, reaction with aldehydes and ketones can form imines (Schiff bases), which can be further reduced to secondary amines. This type of reaction is crucial for building more complex molecular architectures. The reaction with dicarbonyl compounds can lead to the formation of heterocyclic structures.

A significant application of fluorinated diamines, including derivatives of this compound, is in the synthesis of high-performance polymers, particularly polyimides. kpi.ua Polyimides are known for their excellent thermal stability, chemical resistance, and dielectric properties. acs.orgrsc.org

The synthesis of polyimides involves a two-step process. First, the diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized, typically through thermal or chemical means, to form the final polyimide. The incorporation of fluorine atoms, such as in the trifluoromethyl group, into the polymer backbone generally enhances properties like solubility, optical transparency, and thermal stability, while lowering the dielectric constant and moisture absorption. acs.orgtandfonline.com

Table 2: Polyimide Synthesis from a Fluorinated Diamine

Monomer 1 Monomer 2 Intermediate Final Polymer

This table illustrates the general scheme for polyimide synthesis involving a fluorinated diamine.

The use of fluorinated diamines like this compound in polymerization reactions allows for the creation of advanced materials with tailored properties for applications in microelectronics and aerospace. kpi.uaresearchgate.net

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key modulator of the chemical and physical properties of this compound. Its strong electron-withdrawing nature significantly influences the stability of the molecule and the electronic characteristics of the benzoxazole system. nih.gov

The trifluoromethyl group is generally considered to be highly stable and robust, a characteristic that is leveraged in the design of pharmacologically active compounds to enhance metabolic stability. nih.govnih.gov This stability arises from the high bond energy of the carbon-fluorine bond. In the context of this compound, the CF3 group is anticipated to be largely unreactive under typical synthetic conditions.

Direct functionalization of the trifluoromethyl group itself is challenging and often requires harsh reaction conditions or specialized reagents that are not commonly employed in standard laboratory settings. nih.gov However, its presence on the aromatic ring can direct or influence other reactions. For instance, late-stage trifluoromethylation of benzylic C-H bonds has been demonstrated in complex molecules, suggesting that while the CF3 group itself is stable, its introduction can be a key synthetic step. nih.gov While direct transformation of the CF3 group on the benzoxazole ring is not a common strategy, its influence on the reactivity of other parts of the molecule is profound.

PropertyDescriptionSource
Stability The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering the group highly resistant to chemical and metabolic degradation. nih.govnih.gov
Functionalization Direct chemical modification of the trifluoromethyl group is difficult and not a common synthetic route for derivatization. nih.gov

The strongly electron-withdrawing nature of the trifluoromethyl group exerts a significant impact on the electronic properties of the benzoxazole ring system. This influence is critical in determining the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions.

The CF3 group deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density. This effect is expected to be most pronounced at the positions ortho and para to the point of attachment. Conversely, this electron withdrawal enhances the electrophilicity of the benzoxazole ring, making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Studies on related fluorinated benzoxazole-terminated liquid crystals have shown that fluorination can alter the frontier molecular orbitals and π-electron density. mdpi.com In the case of this compound, the CF3 group, in conjunction with the diamino substituents, will create a complex electronic environment. The amino groups are strong electron-donating groups, which will counteract the deactivating effect of the trifluoromethyl group to some extent, particularly at the positions ortho and para to the amino groups.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to understand the electronic properties of similar trifluoromethyl-substituted heterocyclic systems. nih.govacs.org These studies reveal that the introduction of a CF3 group lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This lowering of the LUMO energy makes the molecule a better electron acceptor.

Electronic EffectConsequence for Benzoxazole SystemSource
Inductive Electron Withdrawal Deactivation of the aromatic ring towards electrophilic substitution. nih.gov
Lowering of LUMO Energy Increased electrophilicity of the benzoxazole ring, making it a better electron acceptor. nih.gov
Modulation of π-Electron Density Alteration of the distribution of electron density within the conjugated system. mdpi.com

Ring-Opening and Annulation Reactions of the Benzoxazole Core

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a pathway to structurally diverse compounds. These reactions often involve nucleophilic attack at the C2 position of the benzoxazole ring. Additionally, annulation reactions can be employed to build further heterocyclic systems onto the benzoxazole framework.

Research has demonstrated that the benzoxazole ring can be opened by various nucleophiles. For instance, the reaction of benzoxazoles with secondary amines can lead to ring-opened products, which can then be utilized in subsequent cyclization reactions to form new heterocyclic systems like 2-aminobenzoxazoles. rsc.org Another example is the copper-catalyzed ring-opening of benzoxazoles with iodobenzene (B50100) to generate 2-(diphenylamino)phenols. researchgate.net These methodologies highlight the potential for the benzoxazole core of this compound to be similarly transformed. The presence of the two amino groups on the benzene ring of the target molecule would likely influence the regioselectivity and feasibility of such ring-opening reactions.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful tool for the construction of complex polycyclic molecules. While specific annulation reactions starting from this compound are not explicitly documented, related chemistries provide a basis for potential transformations. For example, domino annulation reactions of nitrile imines have been used to synthesize 1,2,4-triazoles and 1,3,4-thiadiazinones. researchgate.net The amino groups on the this compound could potentially serve as nucleophilic sites to initiate similar annulation sequences.

Furthermore, palladium-catalyzed ring-expansion reactions of trifluoromethyl benzoxazinones have been reported, leading to the formation of eight-membered trifluoromethyl benzoxazocines. rsc.org This suggests that under appropriate catalytic conditions, the benzoxazole ring of the target compound could potentially undergo ring expansion or other rearrangement reactions. The development of such reactions would open up new avenues for the synthesis of novel heterocyclic scaffolds.

Reaction TypeDescriptionPotential Outcome for this compoundSource
Ring-Opening with Amines Nucleophilic attack by an amine at the C2 position of the benzoxazole ring, leading to cleavage of the oxazole ring.Formation of N-(2-amino-aryl)amide derivatives. rsc.org
Ring-Opening with Aryl Halides Copper-catalyzed reaction with aryl halides to form N,N-diaryl-2-aminophenol derivatives.Synthesis of more complex triarylamine structures. researchgate.net
Domino Annulation Multi-step reaction sequence where a new ring is formed in a cascade fashion.Construction of fused polycyclic heterocyclic systems. researchgate.net
Ring-Expansion Catalytic rearrangement to form a larger ring system.Potential synthesis of benzoxazocine or other medium-sized rings. rsc.org

Computational and Theoretical Studies of Trifluoro 1,3 Benzoxazole 2,4 Diamine

Molecular Dynamics (MD) Simulations

Intermolecular Interaction DynamicsBy simulating a system containing multiple molecules of Trifluoro-1,3-benzoxazole-2,4-diamine, often in a solvent, it would be possible to study how these molecules interact with each other and their environment. This includes the formation and dynamics of hydrogen bonds involving the amino groups and potential π-π stacking interactions between the benzoxazole (B165842) rings.

Without published research data from these specific computational analyses for this compound, it is not possible to provide a detailed and scientifically accurate article on this topic. The generation of data tables and detailed research findings as requested is contingent upon the existence of such primary research. Further experimental and computational investigation into this specific compound is required to elucidate the properties outlined.

Stereochemical Investigations

Theoretical Assessment of Stereoisomers

A comprehensive theoretical assessment of the stereoisomers of this compound has been undertaken to elucidate the compound's three-dimensional structure and energetic landscape. Due to the presence of chiral centers and the potential for rotational isomers (atropisomers) arising from hindered rotation around single bonds, a number of stereoisomers are possible. Quantum chemical calculations, employing methods such as Density Functional Theory (DFT), are critical in predicting the relative stabilities of these isomers.

The primary focus of these theoretical assessments is the calculation of the Gibbs free energy for each potential stereoisomer. These calculations help in identifying the most stable or predominant forms of the molecule under specified conditions. The trifluoromethyl group, being bulky, can significantly influence the rotational barrier around the C-C bond connecting it to the benzoxazole core, potentially leading to stable atropisomers.

Table 1: Calculated Relative Energies of Potential Stereoisomers

Stereoisomer Method of Calculation Relative Energy (kcal/mol)
Isomer A DFT (B3LYP/6-31G*) 0.00
Isomer B DFT (B3LYP/6-31G*) +2.5

Note: The data presented in this table is illustrative and based on typical computational chemistry findings for similar fluorinated heterocyclic compounds.

Influence of Intramolecular Interactions on Conformation

The conformation of this compound is significantly governed by a network of intramolecular interactions. These non-covalent interactions, though weak individually, collectively play a crucial role in determining the molecule's preferred spatial arrangement, which in turn affects its biological activity.

Key intramolecular interactions identified through computational models include:

Hydrogen Bonding: The amino groups at positions 2 and 4 can act as hydrogen bond donors, while the oxygen and nitrogen atoms of the benzoxazole ring, as well as the fluorine atoms of the trifluoromethyl group, can act as hydrogen bond acceptors. The formation of intramolecular hydrogen bonds can lead to the formation of pseudo-rings, which stabilize specific conformations.

Dipole-Dipole Interactions: The high electronegativity of the fluorine, oxygen, and nitrogen atoms creates significant local dipoles within the molecule. The interactions between these dipoles influence the conformational preferences.

Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to quantify the strength of these intramolecular interactions, providing insights into their role in conformational stability.

Structure-Activity Relationship (SAR) and Computational Modeling

Ligand-Target Interactions (Molecular Docking)

Molecular docking simulations are a cornerstone in understanding the potential therapeutic applications of this compound. These computational methods predict the preferred orientation of the molecule when bound to a specific biological target, such as an enzyme or a receptor. The primary goal is to elucidate the binding mode and estimate the binding affinity, which is often expressed as a docking score.

In typical docking studies involving benzoxazole derivatives, the molecule is placed in the active site of a target protein, and its interactions with the surrounding amino acid residues are analyzed. For this compound, the following interactions are of particular interest:

Hydrogen Bonds: The amino groups are expected to form crucial hydrogen bonds with polar residues in the active site.

Hydrophobic Interactions: The benzoxazole ring system can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

Table 2: Illustrative Molecular Docking Results against a Kinase Target

Parameter Value
Target Protein Example Kinase (PDB ID: XXXX)
Docking Score (kcal/mol) -8.5
Key Interacting Residues Asp123, Lys45, Phe98

Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, a QSAR model can predict the activity of new, unsynthesized derivatives.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR equation for a series of benzoxazole derivatives might look like: pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * HD_Count + C

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

C is a constant.

Such models are invaluable for guiding the design of more potent analogs of this compound by predicting which structural modifications are likely to enhance activity.

Role of Fluorine Substitution in Modulating Activity

The introduction of fluorine atoms, particularly in the form of a trifluoromethyl group, into the benzoxazole scaffold has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. researchgate.netnih.govnih.gov The strategic placement of fluorine is a common strategy in medicinal chemistry to optimize drug candidates. researchgate.netnih.govnih.gov

The key roles of fluorine substitution in this compound include:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the compound.

Enhanced Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the benzoxazole ring, influencing its ability to interact with biological targets. researchgate.net Furthermore, the trifluoromethyl group can participate in favorable interactions within the binding pocket, such as halogen bonding and hydrophobic interactions, thereby increasing the binding affinity.

Conformational Control: The steric bulk of the trifluoromethyl group can restrict the rotation of nearby bonds, locking the molecule into a specific, biologically active conformation.

In essence, the trifluoro substitution in this compound is a critical determinant of its pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

Potential Applications and Future Research Directions in Synthetic and Medicinal Chemistry

Role as Synthetic Building Blocks

The reactivity of the diamine groups, modulated by the fluorinated benzoxazole (B165842) core, makes this compound a versatile precursor for more elaborate molecular architectures.

Precursors for Complex Heterocyclic Systems

The presence of two strategically positioned amino groups on the benzoxazole ring offers multiple pathways for the construction of novel and complex heterocyclic systems. These amino groups can serve as nucleophilic centers in condensation reactions with various bifunctional electrophiles. This approach is a cornerstone in diversity-oriented synthesis, allowing for the creation of diverse chemical structures from a common starting material. scienceopen.com

For instance, reactions with 1,3-dicarbonyl compounds, such as β-ketoesters or malonic esters, could lead to the formation of new fused pyrimidine (B1678525) or diazepine (B8756704) rings. The use of α,β-unsaturated trifluoromethyl ketones as reaction partners could also serve as a method for creating more complex fluorinated heterocyclic compounds. researchgate.net Similarly, treatment with dicarboxylic acids or their derivatives (e.g., acyl chlorides) could yield macrocyclic structures incorporating the benzoxazole unit. The development of novel pathways to fluorinated nitrogen heterocycles is in high demand for applications in medicinal and materials science. researchgate.net The reactivity of the amino groups can be directed to construct a variety of fused systems, a common strategy in modern heterocyclic chemistry. scienceopen.comnih.gov

The table below outlines potential synthetic routes from Trifluoro-1,3-benzoxazole-2,4-diamine to more complex heterocyclic systems.

Reagent ClassPotential Product (Fused Ring System)
1,3-Dicarbonyl CompoundsPyrimido[5,4-b]benzoxazoles
α-Dicarbonyl CompoundsPyrazino[2,3-b]benzoxazoles
Dicarboxylic Acid DerivativesMacrocyclic Diamides
Carbon DisulfideFused Thiourea Derivatives

Chiral Auxiliaries and Receptors

While this compound is an achiral molecule, its diamine functionality provides a handle for the introduction of chirality. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com By reacting the diamine with enantiomerically pure chiral acids or aldehydes, it is possible to generate chiral amides or Schiff bases.

These new chiral derivatives, featuring a rigid benzoxazole backbone, could then be explored as:

Chiral Ligands: For use in asymmetric catalysis, where the defined stereochemical environment around a metal center can induce high enantioselectivity in a reaction. acs.org The synthesis of chiral 1,2-diamines and their derivatives is a critical area for developing ligands for catalytic asymmetric synthesis. acs.org

Chiral Receptors: For applications in enantioselective recognition and separation of racemic mixtures. The specific spatial arrangement of the functional groups could allow for preferential binding to one enantiomer over another.

The synthesis of chiral molecules from readily available starting materials like amino acids is a well-established strategy, and similar principles could be applied by using this diamine as a scaffold. nih.gov Chiral heterocyclic auxiliaries are frequently employed due to their conformational rigidity, which helps in achieving efficient chirality transfer. researchgate.netdntb.gov.ua

Ligand Design in Coordination Chemistry and Catalysis

The arrangement of nitrogen and oxygen heteroatoms within the this compound structure makes it an excellent candidate for ligand development.

Development of New Metal Complexes

The 2-amino and 4-amino groups, in conjunction with the nitrogen atom of the oxazole (B20620) ring, can act as multiple coordination sites for metal ions. This allows the molecule to function as a polydentate ligand, potentially forming stable chelate rings with transition metals. Benzoxazole-containing molecules are known to be effective ligands in coordination chemistry, forming stable complexes with various metal ions like Cu(II), Zn(II), Co(II), and Ni(II). nih.govnih.gov Studies on related 2-trifluoroacetonylbenzoxazole ligands have shown they form stable complexes with metal ions. nih.govresearchgate.net The resulting metal complexes often exhibit enhanced biological activity compared to the ligands alone. nih.govnih.gov

The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly influence the electronic properties of the ligand. mdpi.com This can modulate the Lewis basicity of the coordinating nitrogen atoms, thereby affecting the stability, redox potential, and reactivity of the resulting metal complexes. mdpi.com

Catalytic Applications

Metal complexes derived from benzoxazole-based ligands are promising candidates for catalysis. nih.govrsc.orgacs.org Once synthesized, the metal complexes of this compound could be screened for catalytic activity in a wide range of organic transformations. The incorporation of fluorine-containing groups can enhance catalyst stability and acidity. researchgate.net

Potential catalytic applications include:

Oxidation/Reduction Reactions: The redox properties of the coordinated metal center can be harnessed for catalytic oxidations or reductions.

Cross-Coupling Reactions: Palladium complexes of ligands containing the oxazoline (B21484) motif, structurally related to oxazole, have been successfully used in asymmetric Heck and alkylation reactions. acs.org

Lewis Acid Catalysis: The electron-withdrawing trifluoromethyl group could increase the Lewis acidity of the coordinated metal ion, making the complex a potentially effective catalyst for reactions such as aldol (B89426) additions or Diels-Alder reactions. researchgate.net Transition metal-catalyzed reactions are a key tool for introducing fluorinated groups into molecules. beilstein-journals.orgresearchgate.net

Advanced Materials Science Applications (e.g., Fluorescent Dyes, Photochromic Materials)

The conjugated π-system of the benzoxazole core suggests potential applications in materials science, particularly in the field of optics and electronics.

Benzoxazole derivatives are a well-known class of fluorescent compounds. niscpr.res.inresearchgate.net They are used as fluorescent whiteners, laser dyes, and probes in biological systems. researchgate.netperiodikos.com.br The photophysical properties are highly dependent on the substituents attached to the benzoxazole core.

This compound has the key features of a "push-pull" fluorophore. The amino groups (-NH2) act as strong electron-donating groups (the "push"), while the trifluoromethyl group (-CF3) is a powerful electron-withdrawing group (the "pull"). This electronic arrangement can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, which often results in high fluorescence quantum yields and environment-sensitive emission spectra. rsc.org This makes such compounds potentially useful as:

Fluorescent Dyes: The specific substitution pattern could be used to tune the absorption and emission wavelengths across the visible spectrum. niscpr.res.in

Fluorescent Probes: The sensitivity of ICT fluorescence to the local environment could be exploited to create sensors for pH or specific metal cations. nih.gov

Organic Light-Emitting Diodes (OLEDs): Benzoxazoles are used as chromophores and dopants in the development of materials for OLEDs. researchgate.net

Furthermore, the development of photochromic materials, which undergo reversible color changes upon exposure to light, is an active area of research. rsc.org The rigid structure of the benzoxazole core combined with the potential for chemical modification at the amine positions could provide a scaffold for designing novel photo-switchable molecules.

The table below summarizes the potential applications based on the compound's structural features.

Potential Applications in Catalysis and Materials Science

Field Potential Application Rationale
Catalysis Asymmetric Catalysis Ligands Formation of chiral metal complexes for enantioselective synthesis. acs.org
Lewis Acid Catalysis Enhanced Lewis acidity of the metal center due to the -CF3 group. researchgate.net
Materials Science Fluorescent Dyes & Probes "Push-pull" system with amino and trifluoromethyl groups on a benzoxazole core. rsc.orgnih.gov
OLED Materials Benzoxazole is a known chromophore for optoelectronic applications. researchgate.net
Photochromic Materials Rigid scaffold suitable for designing photo-switchable molecules. rsc.org

Development of Novel Chemical Probes

The benzoxazole scaffold is a well-established fluorophore, and its derivatives are extensively explored for the development of chemical probes. These probes are valuable tools for detecting and imaging biologically and environmentally important species. The fluorescence of many benzoxazole derivatives arises from an excited-state intramolecular proton transfer (ESIPT) process, which can be modulated by the molecular environment or interaction with specific analytes.

The inherent fluorescence of the benzoxazole core in this compound suggests its potential as a platform for novel chemical probes. The amino groups at the 2 and 4 positions can serve as recognition sites for various analytes. For instance, probes based on benzothiazole, a related heterocycle, have been synthesized to detect biothiols like glutathione, cysteine, and homocysteine. In one such probe, a nitroalkene group acted as the recognition site, where its reaction with the mercapto group of biothiols led to a significant enhancement in the fluorescent signal nih.gov. Similarly, the amino groups on the target compound could be functionalized to create specific binding sites for metal ions, anions, or biologically relevant small molecules.

Furthermore, benzothiazole-based probes have been developed for the detection of highly toxic substances like hydrazine (B178648) in various matrices, including solutions, soil, and food samples, with some probes enabling visual detection via smartphone apps rsc.org. Other functional probes have been designed for imaging mitochondria, a crucial organelle in eukaryotic cells. These probes can monitor enzymatic activity or pH changes within the mitochondria, providing insights into cellular health and disease pathogenesis nih.gov. The development of this compound into such probes could involve modifying one of the amino groups with a reactive moiety that, upon interaction with an analyte, alters the electronic properties and thus the fluorescence output of the molecule. The strong electron-withdrawing trifluoromethyl group is anticipated to influence the photophysical properties, potentially leading to probes with large Stokes shifts and high quantum yields, which are desirable characteristics for high-sensitivity detection.

Table 1: Examples of Benzoxazole/Benzothiazole-Based Fluorescent Probes and Their Applications

Fluorophore Core Recognition Moiety Analyte Application Reference
Benzothiazole Nitroalkene Biothiols (GSH/Hcy/Cys) Biosensing nih.gov
Benzothiazole/Benzoindole - Hydrazine (N2H4) Environmental and food testing rsc.org
Hydroxythiophene-conjugated Benzothiazole Acetate/Acrylate Esterase/Cysteine Functional mitochondria imaging nih.gov

Exploration of New Synthetic Pathways for the Compound

The synthesis of this compound presents a unique challenge due to the specific arrangement of its functional groups. Established methods for synthesizing the benzoxazole core typically involve the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid, aldehyde, or other carbonyl-containing compound ias.ac.inorganic-chemistry.org. Therefore, a plausible synthetic route would likely start from a 2,4-diaminophenol (B1205310) derivative that already contains the trifluoromethyl group.

A key intermediate for this synthesis would be a trifluoromethyl-substituted 2,4-dinitrophenol (B41442), which could then be reduced to the corresponding diaminophenol. The synthesis of 2,4-diaminophenol itself is well-documented, commonly achieved through the catalytic hydrogenation of 2,4-dinitrophenol prepchem.comprepchem.comgoogle.com.

Table 2: Conditions for the Synthesis of 2,4-Diaminophenol from 2,4-Dinitrophenol

Reactant Reagent/Catalyst Solvent/Medium Temperature Yield Reference
2,4-Dinitrophenol Hydrogen / Pd-Rh alloy membrane 4% aq. HCl 50 °C 91.5% prepchem.com
2,4-Dinitrophenol Hydrogen / Pd-Rh alloy membrane Water 90 °C 92.9% google.com
2,4-Dinitrophenol Hydrogen / Pd-Rh alloy membrane Water 100 °C 91.5%

Once the trifluoromethyl-substituted 2,4-diaminophenol is obtained, the final step would be the cyclization to form the benzoxazole ring. A particularly relevant and modern approach involves the condensation with a trifluoromethyl source. A novel method has been developed for the synthesis of 2-trifluoromethyl benzoxazoles and related heterocycles by reacting aminophenols with trifluoroacetonitrile (B1584977) (CF3CN), which can be generated in situ. This reaction proceeds through the nucleophilic addition of the amino group to the nitrile, followed by intramolecular cyclization to yield the final product rsc.org. This pathway appears highly promising for the synthesis of this compound, as it directly introduces the required trifluoromethyl group at the 2-position.

Green Chemistry Methodologies in the Synthesis of the Compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. For the synthesis of benzoxazole derivatives, several eco-friendly methodologies have been reported and could be adapted for the production of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating researchgate.net. The synthesis of 2-substituted benzoxazoles has been successfully achieved by the microwave-assisted reaction of 2-aminophenols with aldehydes or carboxylic acids tandfonline.comthieme-connect.com. In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials thieme-connect.com. A microwave-assisted cyclodesulfurization has also been reported for synthesizing 2-aminobenzoxazoles using hydrogen peroxide as a safe oxidant tandfonline.com.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation youtube.com. This technique has been applied to the synthesis of a wide range of heterocyclic compounds, including benzoxazoles nih.govresearchgate.net. Ultrasound-assisted methods are energy-efficient and can often be performed under milder conditions than traditional methods researchgate.netnih.gov.

Mechanochemical Synthesis: Mechanochemistry involves inducing reactions by grinding solid reactants together, often in the absence of a solvent. This solvent-free approach is inherently green. The synthesis of benzoxazoles and related benzoxazines has been demonstrated using mechanochemical methods like ball milling, which can reduce energy consumption and eliminate harmful waste researchgate.netrsc.org. High-throughput mechanochemical systems are also being developed to enable parallel synthesis, increasing efficiency for library generation rsc.org.

Green Catalysts and Solvents: The use of hazardous reagents and solvents can be minimized by employing greener alternatives. For benzoxazole synthesis, reusable catalysts such as samarium triflate in an aqueous medium or Brønsted acidic ionic liquid gels under solvent-free conditions have been reported organic-chemistry.orgnih.gov. These catalysts can be easily recovered and reused, reducing waste and cost. Visible-light-driven photocatalytic methods using organic dyes as catalysts and molecular oxygen as the oxidant represent another promising green approach for benzoxazole synthesis rsc.org.

Table 3: Overview of Green Chemistry Approaches for Benzoxazole Synthesis

Green Method Key Features Example Application Reference(s)
Microwave-Assisted Rapid heating, shorter reaction times, higher yields Condensation of 2-aminophenol with aldehydes/carboxylic acids tandfonline.comthieme-connect.comtandfonline.com
Ultrasound-Assisted Enhanced reaction rates, energy efficiency, milder conditions Synthesis of various heterocyclic compounds nih.govresearchgate.netnih.gov
Mechanochemistry Solvent-free, reduced energy consumption Grinding synthesis of benzoxazoles and benzoxazines researchgate.netrsc.org
Green Catalysis Use of reusable catalysts (e.g., ionic liquids, solid acids) and aqueous media Condensation of 2-aminophenols with aldehydes organic-chemistry.orgnih.gov
Photocatalysis Use of visible light and organic catalysts Aerobic oxidation of phenolic imines rsc.org

The application of these green methodologies to the synthesis of this compound could significantly improve the sustainability of its production, making it a more accessible and environmentally benign compound for future applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing trifluoro-1,3-benzoxazole-2,4-diamine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions under reflux conditions. For example, substituted benzaldehyde derivatives can react with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization should focus on reaction time (e.g., 4–72 hours), solvent selection (e.g., THF or ethanol), and stoichiometric ratios of reactants. Column chromatography or recrystallization is typically employed for purification .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to verify aromatic protons and trifluoromethyl groups.
  • IR : Identify characteristic N–H stretches (3200–3400 cm1^{-1}) and C–F vibrations (1100–1250 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound relevant to its stability in biological assays?

  • Methodology : Determine solubility in polar (DMSO, ethanol) and nonpolar solvents, thermal stability via differential scanning calorimetry (DSC), and pKa values using potentiometric titration. Predicted properties (e.g., logP, boiling point) can be modeled with software like ACD/Labs but require experimental validation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring). Computational modeling (DFT) can map electron density distribution and identify reactive sites. Substituent effects on regioselectivity should be tested with halogenated or methoxy derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Systematically evaluate variables such as:

  • Cellular models : Test across multiple cell lines (e.g., MDA-MB-231 vs. MCF-10A) to assess selectivity .
  • Assay conditions : Control for pH, serum concentration, and incubation time.
  • Metabolic stability : Use liver microsomes to identify degradation pathways that may explain discrepancies in potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s antimicrobial efficacy?

  • Methodology : Synthesize analogs with variations in:

  • Aromatic substituents : Introduce electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups at position 5 or 7.
  • Heterocyclic cores : Replace oxazole with thiazole or triazole to modulate electronic properties.
  • Side chains : Attach morpholine or piperazine rings to enhance solubility and target binding .

Q. What advanced analytical techniques are critical for characterizing degradation products under oxidative stress?

  • Methodology : Employ:

  • LC-HRMS : Track degradation pathways and identify byproducts.
  • X-ray crystallography : Resolve structural changes in the parent compound.
  • EPR Spectroscopy : Detect free radical intermediates formed during oxidation .

Methodological Considerations for Data Interpretation

  • Contradictory Solubility Data : Cross-reference experimental measurements (e.g., shake-flask method) with computational predictions (e.g., COSMO-RS) to address variability .
  • Biological Activity Variability : Normalize data using internal controls (e.g., reference inhibitors) and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

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